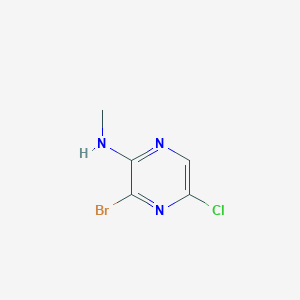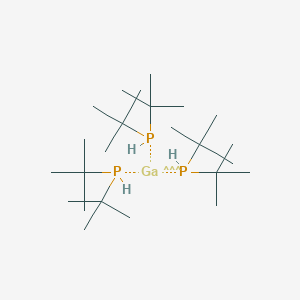
Tris(di-tert-butylphosphino)gallium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(di-tert-butylphosphino)gallium is a coordination complex with the molecular formula C24H57GaP3 and a molecular weight of 508.4 g/mol . This compound is known for its unique structure, where a gallium atom is coordinated by three di-tert-butylphosphino ligands. It is primarily used in research settings, particularly in the field of organometallic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(di-tert-butylphosphino)gallium can be synthesized through the reaction of gallium trichloride with di-tert-butylphosphine in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, it is generally produced in small quantities for research purposes. The synthesis involves careful control of reaction conditions to maintain high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(di-tert-butylphosphino)gallium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide and phosphine oxides.
Substitution: It can participate in substitution reactions where the di-tert-butylphosphino ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions. Substitution reactions often involve other phosphines or ligands that can displace the di-tert-butylphosphino groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield gallium oxide and phosphine oxides, while substitution reactions produce new gallium complexes with different ligands .
Applications De Recherche Scientifique
Tris(di-tert-butylphosphino)gallium has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tris(di-tert-butylphosphino)gallium involves its ability to coordinate with other molecules through its phosphine ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various chemical reactions . The molecular targets and pathways involved are primarily related to its role as a ligand in coordination complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(dibenzylideneacetone)dipalladium: Another coordination complex used in similar research applications.
tBuXPhos: A biaryl phosphine ligand used in palladium-catalyzed cross-coupling reactions.
Xantphos: A diphosphine ligand used in various catalytic processes.
Uniqueness
Tris(di-tert-butylphosphino)gallium is unique due to its specific coordination with gallium and the bulky di-tert-butylphosphino ligands, which provide steric protection and influence its reactivity. This makes it particularly useful in organometallic chemistry and coordination complexes .
Propriétés
Formule moléculaire |
C24H57GaP3 |
|---|---|
Poids moléculaire |
508.4 g/mol |
InChI |
InChI=1S/3C8H19P.Ga/c3*1-7(2,3)9-8(4,5)6;/h3*9H,1-6H3; |
Clé InChI |
VZRAGXGUHJMRRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Ga] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


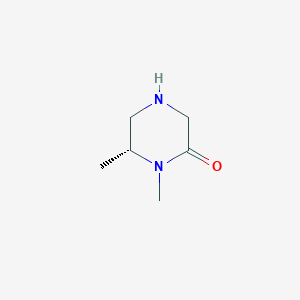
![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)

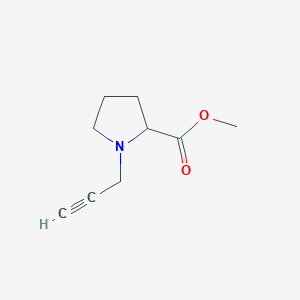
![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)

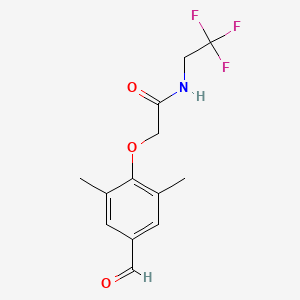
![7-Benzyl10-tert-butyl2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate](/img/structure/B13147542.png)
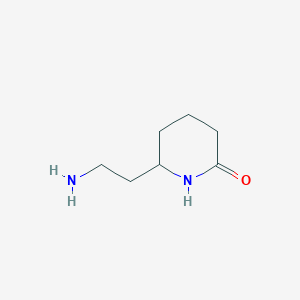
![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B13147554.png)


![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B13147576.png)
